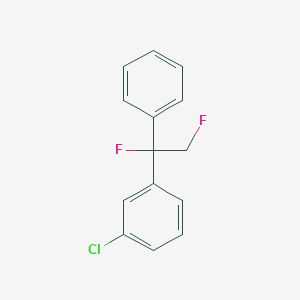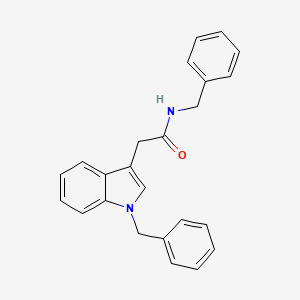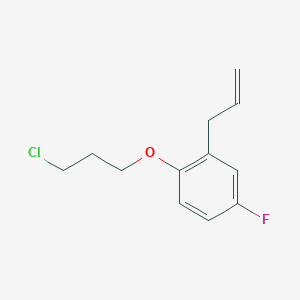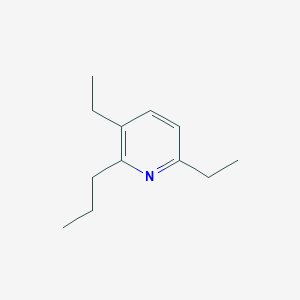
Pyridine, 3,6-diethyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3,6-diethyl-2-propyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C8H11N. Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound Pyridine, 3,6-diethyl-2-propyl- is characterized by the presence of ethyl groups at the 3rd and 6th positions and a propyl group at the 2nd position on the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,6-diethyl-2-propyl- can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of Pyridine, 3,6-diethyl-2-propyl- typically involves large-scale alkylation reactions using suitable catalysts and solvents. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Common industrial methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
化学反应分析
Types of Reactions
Pyridine, 3,6-diethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridine ring.
科学研究应用
Pyridine, 3,6-diethyl-2-propyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 3,6-diethyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, its structural features allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the compound’s ability to undergo redox reactions can impact cellular redox balance and signaling pathways .
相似化合物的比较
Pyridine, 3,6-diethyl-2-propyl- can be compared with other similar compounds, such as:
Pyridine: The parent compound, which lacks the ethyl and propyl substitutions.
2,6-Diethylpyridine: A derivative with ethyl groups at the 2nd and 6th positions but no propyl group.
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: A related compound with additional phenyl and dihydro modifications.
The unique structural modifications in Pyridine, 3,6-diethyl-2-propyl- impart distinct chemical and physical properties, making it valuable for specific applications where other pyridine derivatives may not be as effective.
属性
CAS 编号 |
59656-76-7 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
3,6-diethyl-2-propylpyridine |
InChI |
InChI=1S/C12H19N/c1-4-7-12-10(5-2)8-9-11(6-3)13-12/h8-9H,4-7H2,1-3H3 |
InChI 键 |
ISYQVERCCOVDET-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=N1)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


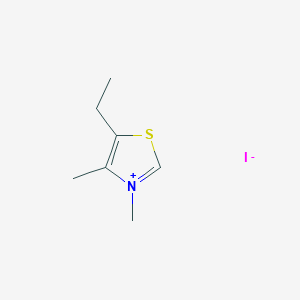

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
